molecular formula C16H11NO4 B15222795 (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one

(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one

Katalognummer: B15222795
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: KICNGTSGLUFGHH-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of a benzofuran and an indolinone moiety connected through a spiro linkage The presence of the dioxolo group adds to its structural complexity and potential reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of (S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3’-indolin]-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the benzofuran and indolinone moieties through a spiro linkage is not commonly found in other compounds, making it a valuable scaffold for various applications .

Eigenschaften

Molekularformel

C16H11NO4

Molekulargewicht

281.26 g/mol

IUPAC-Name

(3S)-spiro[1H-indole-3,7'-6H-furo[2,3-f][1,3]benzodioxole]-2-one

InChI

InChI=1S/C16H11NO4/c18-15-16(9-3-1-2-4-11(9)17-15)7-19-12-6-14-13(5-10(12)16)20-8-21-14/h1-6H,7-8H2,(H,17,18)/t16-/m0/s1

InChI-Schlüssel

KICNGTSGLUFGHH-INIZCTEOSA-N

Isomerische SMILES

C1[C@]2(C3=CC=CC=C3NC2=O)C4=CC5=C(C=C4O1)OCO5

Kanonische SMILES

C1C2(C3=CC=CC=C3NC2=O)C4=CC5=C(C=C4O1)OCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.